molecular formula C4Br2Cl2F6 B045371 1,3-Dibromo-1,4-dichlorohexafluorobutane CAS No. 124311-10-0

1,3-Dibromo-1,4-dichlorohexafluorobutane

Cat. No. B045371
M. Wt: 392.74 g/mol
InChI Key: CNQPZAGOLNLMLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1,3-Dibromo-1,4-dichlorohexafluorobutane often involves halogenation and fluorination reactions. For instance, the synthesis of 1,4-dibromo- and 1,4-dichloro-1,1,4,4-tetranitrobutane-2,3-diol dinitrates involves nitration of corresponding diols, showcasing the type of chemical reactions that might be employed in synthesizing structurally similar compounds (Fedorov et al., 1992).

Molecular Structure Analysis

Vibrational spectroscopy studies, such as those conducted on 1,3-dichlorobutane and 1,3-dibromobutane, offer insights into the molecular structure of halogenated hydrocarbons. These studies reveal the presence of multiple conformers and the impact of halogenation on molecular geometry (Crowder & Smith, 1979).

Chemical Reactions and Properties

Photochemically initiated reactions, such as the addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene, demonstrate the reactivity of similar halogenated compounds. These reactions can lead to the formation of complex fluorinated structures, highlighting the chemical versatility and reactivity of such molecules (Dědek & Chvátal, 1986).

Physical Properties Analysis

The physical properties of halogenated hydrocarbons can be significantly influenced by their molecular structure. Studies on compounds like 1,4-dibromopentane help understand the behavior of these molecules in different states, including their conformations in liquid and solid forms (Crowder & Smith, 1981).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, are crucial for understanding the potential applications of these compounds. For example, the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides provide insight into how similar compounds might behave under different chemical conditions (Paleta et al., 2000).

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • Photochemical Reactions : The photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene resulted in the formation of 1,4-dibromo-2,3-dichlorohexafluorobutane among other products. This compound was further used to synthesize perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene through dehalogenation processes. This demonstrates its utility in synthesizing complex fluorinated structures through photochemical reactions (Dědek & Chvátal, 1986).

  • Electrochemical Reduction : The electrochemical reduction of 1,4-dihalobutanes, including compounds structurally similar to 1,3-Dibromo-1,4-dichlorohexafluorobutane, has been explored. This research investigates their behavior at carbon cathodes in dimethylformamide, leading to various reduction products and highlighting the compound's potential in synthetic organic electrochemistry (Pritts & Peters, 1995).

Materials Science and Polymer Chemistry

  • COF Synthesis : Covalent organic frameworks (COFs) based on melamine and dibromoalkanes, including those similar to 1,3-Dibromo-1,4-dichlorohexafluorobutane, were synthesized. These materials showcase the versatility of dibromoalkanes in constructing COFs with distinct properties, such as varying colors and potential use in catalysis and hydrogen generation from hydrolysis of NaBH4 (Sahiner, Demirci, & Sel, 2016).

Analytical Chemistry

  • NMR Investigations : Comprehensive NMR studies, including ^19F, ^13C, and ^1H NMR, of compounds structurally related to 1,3-Dibromo-1,4-dichlorohexafluorobutane, such as 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, provide insight into the complex spin-spin coupling and chemical shift effects in halogenated compounds. These investigations are crucial for understanding the structural and electronic characteristics of similar compounds (Hinton & Jaques, 1975).

Safety And Hazards

Specific safety and hazard information for 1,3-Dibromo-1,4-dichlorohexafluorobutane was not found in the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

properties

IUPAC Name

1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2Cl2F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQPZAGOLNLMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Br)(C(F)(Cl)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378800
Record name 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-1,4-dichlorohexafluorobutane

CAS RN

124311-10-0
Record name 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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